molecular formula C17H26N2O2 B7933557 (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933557
M. Wt: 290.4 g/mol
InChI Key: UCBZLXRRPOSCJK-UHFFFAOYSA-N
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Description

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, an isopropylamino group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the isopropylamino group. One common method involves the reaction of cyclohexanone with isopropylamine to form the corresponding imine, followed by reduction to yield the isopropylamino-cyclohexane. This intermediate can then be reacted with benzyl chloroformate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

    Substitution: The benzyl ester moiety can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.

Scientific Research Applications

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may play a role in binding to these targets, while the benzyl ester moiety can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropylamino-cyclohexyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

    (4-Isopropylamino-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

    (4-Isopropylamino-cyclohexyl)-carbamic acid propyl ester: Similar structure but with a propyl ester instead of a benzyl ester.

Uniqueness

The uniqueness of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The benzyl ester moiety, in particular, can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)18-15-8-10-16(11-9-15)19-17(20)21-12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBZLXRRPOSCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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